molecular formula C13H6N4O2S B15004452 4-Nitro-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile

4-Nitro-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile

Cat. No.: B15004452
M. Wt: 282.28 g/mol
InChI Key: DCQKOJCGMKFVRM-UHFFFAOYSA-N
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Description

4-Nitro-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound that features a nitro group, a pyridine ring, and two cyano groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by the introduction of the pyridin-2-ylsulfanyl group. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group and pyridine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-5-(pyridin-2-ylsulfanyl)benzene-1,2-dicarbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and cyano groups, along with the pyridin-2-ylsulfanyl group, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H6N4O2S

Molecular Weight

282.28 g/mol

IUPAC Name

4-nitro-5-pyridin-2-ylsulfanylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C13H6N4O2S/c14-7-9-5-11(17(18)19)12(6-10(9)8-15)20-13-3-1-2-4-16-13/h1-6H

InChI Key

DCQKOJCGMKFVRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]

solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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